4-(Trifluoromethyl)thiophene-2-carboxylic acid
Overview
Description
4-(Trifluoromethyl)thiophene-2-carboxylic acid is an organic compound . It is a derivative of thiophene, which is a five-membered ring made up of one sulfur atom and four carbon atoms .
Synthesis Analysis
The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . Thiophene-2-carboxylic acid can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .Molecular Structure Analysis
The molecular weight of this compound is 196.15 . Its IUPAC name is 4-(trifluoromethyl)-2-thiophenecarboxylic acid .Chemical Reactions Analysis
Thiophene derivatives, including this compound, are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 86-88 degrees Celsius . It should be stored at room temperature .Scientific Research Applications
Anti-Inflammatory Agents: Thiophene-based molecules exhibit anti-inflammatory properties, making them valuable candidates for drug development . Researchers explore their potential in treating inflammatory conditions.
Material Science and Corrosion Inhibition
Thiophene derivatives find applications in material science and corrosion prevention:
- Corrosion Inhibitors : Thiophene derivatives, including 4-(Trifluoromethyl)thiophene-2-carboxylic acid, are used as corrosion inhibitors in industrial chemistry . They protect metal surfaces from degradation.
Molecularly Imprinted Polymers (MIPs)
The deposition of thiophene derivatives with a –PhCF~3~ group via in situ electrochemical oxidation on electrode surfaces shows promise for creating MIPs . These polymers have applications in selective sensing and separation.
Synthetic Methods and Transformations
Researchers employ various synthetic methods to access thiophene derivatives:
Condensation Reactions: Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives. For example, the Gewald reaction yields aminothiophenes, while the Paal–Knorr reaction involves sulfurization of 1,4-dicarbonyl compounds .
Introduction of Functional Groups: Transformation of carboxylic groups using SF4 can introduce a CF3 group onto the thiophene ring, leading to compounds like 5-(trifluoromethyl)thiophene-2-carboxylic acid .
Mechanism of Action
While the specific mechanism of action for 4-(Trifluoromethyl)thiophene-2-carboxylic acid is not mentioned in the search results, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
properties
IUPAC Name |
4-(trifluoromethyl)thiophene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2S/c7-6(8,9)3-1-4(5(10)11)12-2-3/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPTVJAKAVUHIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249804 | |
Record name | 4-(Trifluoromethyl)-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1196153-55-5 | |
Record name | 4-(Trifluoromethyl)-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethyl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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